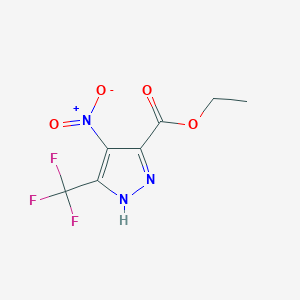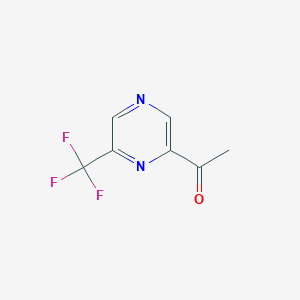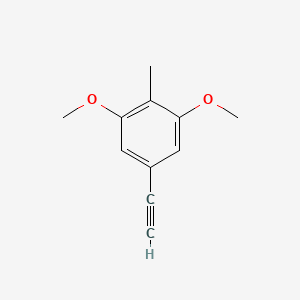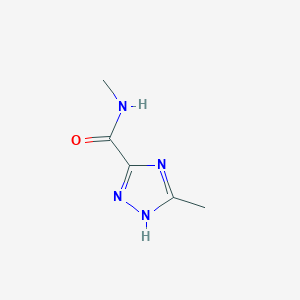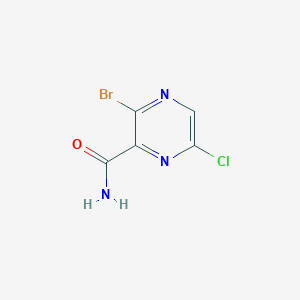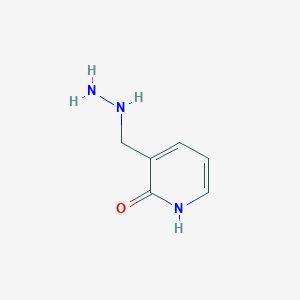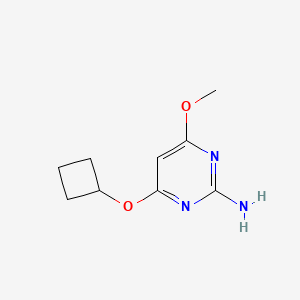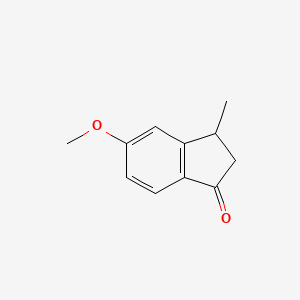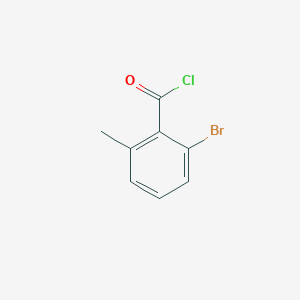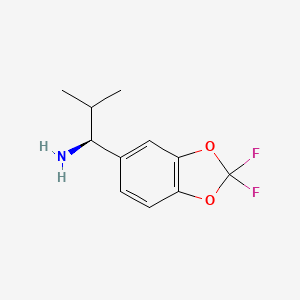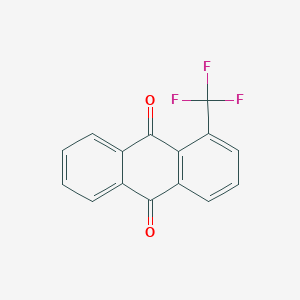
1-(Trifluoromethyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene ring. Anthracene derivatives, including this compound, are known for their photophysical properties and are widely used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)anthracene-9,10-dione typically involves the introduction of the trifluoromethyl group through a reaction with trifluoromethylphenyl boronic acid. A common method includes the use of a palladium-catalyzed Suzuki cross-coupling reaction. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can exhibit different photophysical and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: The compound is utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other electronic materials
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules. The ketone groups at the 9 and 10 positions play a crucial role in its chemical behavior, influencing its ability to participate in redox reactions and form stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
9,10-Anthraquinone: A closely related compound with similar structural features but without the trifluoromethyl group.
9,10-Diphenylanthracene: Another anthracene derivative used in photophysical studies and OLED applications.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems
Uniqueness: 1-(Trifluoromethyl)anthracene-9,10-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal and chemical stability, such as in electronic materials and advanced photophysical studies .
Eigenschaften
Molekularformel |
C15H7F3O2 |
|---|---|
Molekulargewicht |
276.21 g/mol |
IUPAC-Name |
1-(trifluoromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7F3O2/c16-15(17,18)11-7-3-6-10-12(11)14(20)9-5-2-1-4-8(9)13(10)19/h1-7H |
InChI-Schlüssel |
MJDPYBPAYIRDFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


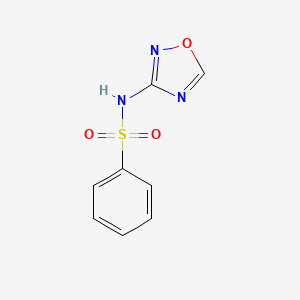
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)

